Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Overview
Description
Methyl 4-oxo-1-phenylcyclohexanecarboxylate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . It is a derivative of cyclohexanecarboxylate, featuring a phenyl group and a ketone functional group at the 4-position of the cyclohexane ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-1-phenylcyclohexanecarboxylate can be synthesized through several methods. One common synthetic route involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours . This reaction yields the desired compound in good yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 4-oxo-1-phenylcyclohexanecarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl 4-oxo-1-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl and ketone groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-1-cyclohexanecarboxylate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylcyclohexanecarboxylate: Lacks the ketone group, affecting its ability to participate in oxidation and reduction reactions.
Uniqueness
Methyl 4-oxo-1-phenylcyclohexanecarboxylate is unique due to the presence of both a phenyl group and a ketone functional group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCTCTZXOECJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444766 | |
Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75945-90-3 | |
Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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